Cas no 437708-76-4 (Quinoline,4-chloro-6-nitro-2-(1-piperazinyl)-)
437708-76-4 structure
Product Name:Quinoline,4-chloro-6-nitro-2-(1-piperazinyl)-
Numero CAS:437708-76-4
MF:C13H13ClN4O2
MW:292.720921278
CID:327147
PubChem ID:10334554
Update Time:2025-04-19
Quinoline,4-chloro-6-nitro-2-(1-piperazinyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Quinoline,4-chloro-6-nitro-2-(1-piperazinyl)-
- 4-CHLORO-6-NITRO-2-(PIPERAZIN-1-YL)QUINOLINE
- 4-chloro-6-nitro-2-piperazin-1-ylquinoline
- Quinoline,4-chloro-6-nitro-2-(1-piperazinyl)
- 437708-76-4
- 4-chloro-6-nitro-2-piperazin-1-yl-quinoline
- BDBM50110578
- PD182121
- DTXSID00438329
- SCHEMBL6365676
- CHEMBL423269
-
- Inchi: 1S/C13H13ClN4O2/c14-11-8-13(17-5-3-15-4-6-17)16-12-2-1-9(18(19)20)7-10(11)12/h1-2,7-8,15H,3-6H2
- Chiave InChI: HADJVDJPSUSVPZ-UHFFFAOYSA-N
- Sorrisi: ClC1C2C=C(C=CC=2N=C(C=1)N1CCNCC1)[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 292.07300
- Massa monoisotopica: 292.0727034g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 20
- Conta legami ruotabili: 1
- Complessità: 359
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 74Ų
Proprietà sperimentali
- PSA: 73.98000
- LogP: 3.12300
Quinoline,4-chloro-6-nitro-2-(1-piperazinyl)- Letteratura correlata
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
437708-76-4 (Quinoline,4-chloro-6-nitro-2-(1-piperazinyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso